[1-(Oxan-2-yl)cyclopropyl]methanol
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Overview
Description
Scientific Research Applications
Synthesis and Reaction Mechanisms Investigations into the formation of propellanone through the methanolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate reveal the significant role of electrophilicity and cyclopropane ring stabilization by the π acceptor carbonyl group. Such studies contribute to the understanding of synthetic pathways and reaction mechanisms involving compounds similar to [1-(Oxan-2-yl)cyclopropyl]methanol (Takeuchi et al., 1996).
Inhibition Mechanisms in Enzymatic Reactions Research on the inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors elucidates the mechanism involving the formation of a C5 3-propanal adduct of PQQ, providing insights into enzyme inactivation processes. This has implications for understanding the interaction between cyclopropyl compounds and enzymes, relevant to the study of this compound and its effects on biological systems (Frank et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(oxan-2-yl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNHRVZDLHFXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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